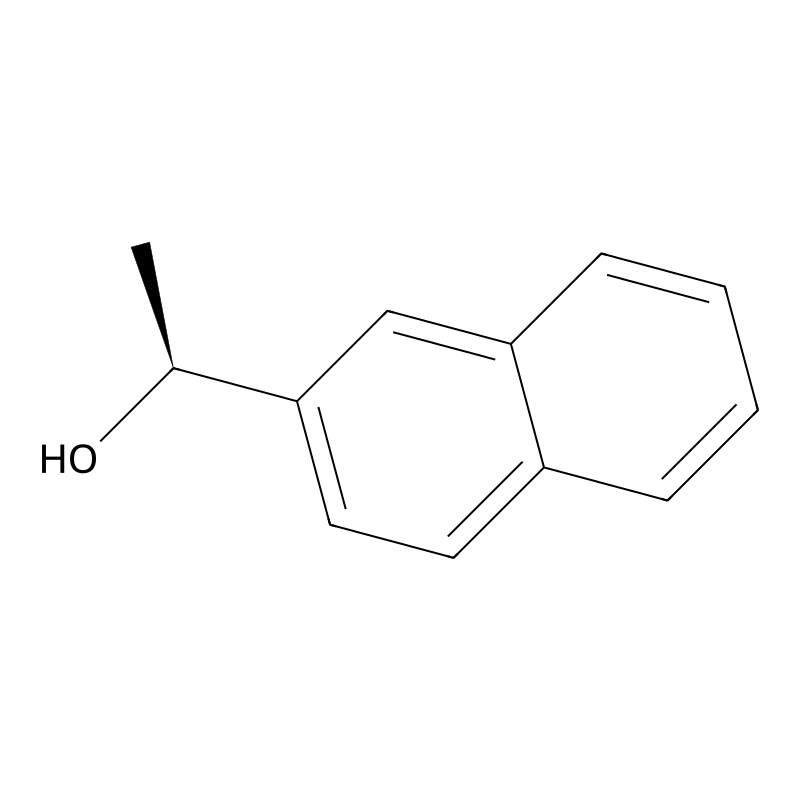

(S)-(-)-1-(2-Naphthyl)ethanol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synthesis and Chirality

(S)-(-)-1-(2-Naphthyl)ethanol can be synthesized through various methods, including enzymatic resolution and asymmetric reduction of corresponding ketones. PubChem, National Institutes of Health: )

Its chirality plays a crucial role in its biological activity and function. The specific arrangement of atoms in the (S)-(-) enantiomer allows it to interact with certain biological targets more effectively compared to the (R)-(+) enantiomer.

Applications in Research

(S)-(-)-1-(2-Naphthyl)ethanol exhibits several intriguing properties that make it valuable in various scientific research areas:

- Antimicrobial activity: Studies have shown that (S)-(-)-1-(2-Naphthyl)ethanol possesses antimicrobial properties against various bacteria and fungi, making it a potential candidate for the development of novel antibiotics and antifungal agents. Journal of Agricultural and Food Chemistry, American Chemical Society:

- Insecticidal activity: Research suggests that this compound also exhibits insecticidal activity against certain insect pests, offering potential applications in developing eco-friendly and selective insect control agents. Journal of Agricultural and Food Chemistry, American Chemical Society:

- Antioxidant activity: (S)-(-)-1-(2-Naphthyl)ethanol has been shown to possess antioxidant properties, potentially offering benefits in protecting cells from oxidative damage and contributing to the development of novel therapeutic strategies. Bioorganic & Medicinal Chemistry, Elsevier:

- Ligand design: The unique structure and properties of (S)-(-)-1-(2-Naphthyl)ethanol make it a valuable building block for the design and synthesis of new ligands, which are molecules that bind to specific targets in biological systems. This can lead to the development of new drugs or diagnostic tools. Journal of Medicinal Chemistry, American Chemical Society:

(S)-(-)-1-(2-Naphthyl)ethanol is a chiral alcohol with the molecular formula C₁₂H₁₂O. It features a naphthalene ring substituted at the 2-position with a hydroxyl group, making it an important compound in organic chemistry and pharmaceuticals. The compound is characterized by its specific stereochemistry, which plays a crucial role in its biological activity and interactions.

- Esterification: It can react with carboxylic acids to form esters, which are often used in fragrance and flavor industries.

- Reduction: The compound can be reduced to form corresponding aliphatic alcohols.

- Oxidation: Oxidative reactions can convert it into ketones or aldehydes, expanding its utility in synthetic organic chemistry.

These reactions are often facilitated by enzymes or chemical catalysts, enhancing selectivity and yield.

(S)-(-)-1-(2-Naphthyl)ethanol exhibits notable biological properties, including:

- Antimicrobial Activity: Studies have shown that it possesses antimicrobial properties, making it a candidate for pharmaceutical applications .

- Chiral Recognition: Its chirality allows for specific interactions with biological receptors, influencing drug efficacy and safety.

- Potential as a Drug Intermediate: The compound has been explored as an intermediate in the synthesis of various pharmaceuticals due to its unique structural features.

Several methods exist for synthesizing (S)-(-)-1-(2-Naphthyl)ethanol:

- Enzymatic Resolution: Utilizing enzymes like lipases for kinetic resolution of racemic mixtures can yield enantiopure (S)-(-)-1-(2-Naphthyl)ethanol with high enantiomeric excess .

- Biocatalytic Methods: Recent advancements include the use of specific yeast strains that can deracemize racemic naphthyl alcohols effectively .

- Chemical Synthesis: Traditional synthetic routes involve multi-step processes starting from naphthalene derivatives, employing reagents that facilitate hydroxylation.

(S)-(-)-1-(2-Naphthyl)ethanol finds applications in various fields:

- Pharmaceuticals: It is used as an intermediate in the synthesis of drugs, particularly those requiring chiral centers.

- Flavoring Agents: Its pleasant aromatic properties make it suitable for use in flavoring and fragrance formulations.

- Research: The compound serves as a model substrate in studies investigating chirality and enzyme specificity.

Interaction studies involving (S)-(-)-1-(2-Naphthyl)ethanol focus on its binding affinity to various biological targets. These studies help elucidate:

- Mechanisms of Action: Understanding how this compound interacts with enzymes or receptors aids in drug design.

- Chirality Effects: Investigating how the stereochemistry influences biological interactions provides insights into the development of more effective drugs.

Several compounds share structural similarities with (S)-(-)-1-(2-Naphthyl)ethanol, each exhibiting unique properties:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| (R)-(1-Naphthyl)ethanol | Naphthalene Alcohol | Different stereochemistry affects biological activity. |

| 1-(6-Methoxy-2-naphthyl)ethanol | Methoxy Substituted | Exhibits different solubility and reactivity profiles. |

| 1-(1-Naphthyl)ethanol | Isomeric Naphthalene | Displays distinct pharmacological properties. |

(S)-(-)-1-(2-Naphthyl)ethanol's unique stereochemistry and specific interactions set it apart from these similar compounds. Its applications and biological activities demonstrate the importance of chirality in organic compounds.

The synthesis of (S)-(-)-1-(2-naphthyl)ethanol relies heavily on enantioselective catalysis and biotransformation techniques. Key advancements in ruthenium- and rhodium-based systems, enzymatic dynamic resolution, and C–H activation are discussed below.

Asymmetric Hydrogenation of 2-Acetonaphthone

Asymmetric hydrogenation of prochiral ketones represents the most direct route to enantiomerically pure secondary alcohols. 2-Acetonaphthone serves as the primary precursor for (S)-(-)-1-(2-naphthyl)ethanol, with catalytic systems dictating enantioselectivity and efficiency.

Ruthenium-Based Catalytic Systems

Ruthenium complexes ligated with chiral diamines and phosphines have demonstrated exceptional activity in the hydrogenation of aromatic ketones. A study employing the RuCl₂[P(C₆H₅)₃]₂-(R,R)-DPEN complex achieved 83% enantiomeric excess (ee) and quantitative yield under optimized conditions (4 MPa H₂, 25°C, 16 h) [1]. The chiral diamine ligand (R,R)-DPEN facilitates substrate coordination through a six-membered transition state, while the phosphine ligands modulate electronic effects.

Reaction parameters critically influence outcomes:

- Temperature: Elevated temperatures (50–80°C) accelerate kinetics but reduce ee by destabilizing the chiral pocket.

- Pressure: Hydrogen pressures above 4 MPa improve conversion but promote minor pathways, lowering selectivity.

- Base Ratio: A molar ratio of 450:1 (KO* t*Bu:Ru) optimizes alkoxide formation, essential for heterolytic H₂ cleavage.

Table 1 summarizes performance metrics for Ru-catalyzed hydrogenation:

| Catalyst | Pressure (MPa) | Temp (°C) | Time (h) | Yield (%) | ee (%) |

|---|---|---|---|---|---|

| RuCl₂(PPh₃)₂-(R,R)-DPEN | 4 | 25 | 16 | 100 | 83 |

Rhodium-Phosphine Complexes

Rhodium-phosphine systems exploit ligand-enabled bifunctional mechanisms for ketone reduction. Dirhodium(II) complexes with chiral phosphines, such as Josiphos derivatives, induce enantioselectivity through axial and bridging ligand interactions [4]. In the arylation of phenanthrene-9,10-diones, Rh₂(OAc)₄/phosphine catalysts achieved >90% ee, suggesting adaptability to hydrogenation [4].

Key mechanistic insights include:

- Bifunctional Activation: The Rh–H/N–H moiety simultaneously polarizes the carbonyl group and delivers hydride.

- Ligand Steric Effects: Bulky substituents on phosphines (e.g., t-Bu groups) enhance enantioselectivity by restricting substrate orientation.

- Kinetic Control: First-order dependence on Rh and arylboronic acid implies rate-determining transmetallation [4].

Comparative studies show Ru systems outperform Rh in hydrogenation turnover but require higher pressures. Hybrid strategies combining Ru centers with phosphine ligands remain underexplored.

Enzymatic Kinetic Resolution

Lipase-Catalyzed Dynamic Resolution

Lipases such as Candida antarctica lipase B (CAL-B) resolve racemic 1-(2-naphthyl)ethanol via transesterification. Dynamic kinetic resolution (DKR) employs metal catalysts (e.g., Shvo’s catalyst) to racemize the substrate in situ, enabling theoretical 100% yield. CAL-B immobilized on acrylic resin achieves 98% ee and 85% yield in model systems, though substrate solubility in nonpolar media limits reaction rates.

Immobilized Protein-Mediated Biotransformation

Cross-linked enzyme aggregates (CLEAs) of alcohol dehydrogenases (ADHs) facilitate asymmetric reduction of 2-acetonaphthone. Lactobacillus brevis ADH immobilized on chitosan beads converts 2-acetonaphthone to (S)-alcohol with 99% ee under NADPH regeneration. Co-immobilization with glucose dehydrogenase enhances total turnover number (TTN) to 10,000.

Catalytic Stereoselective C–H Functionalization

Direct functionalization of naphthalene derivatives offers a step-economical route. Rhodium-catalyzed C–H silylation with hydrosilanes generates chiral siloles, which undergo oxidative cleavage to alcohols [5]. Using (R)-DTBM-SEGPHOS as a ligand, dehydrogenative silylation achieves 83% yield with no hydrosilylation byproducts [5]. Subsequent Tamao-Fleming oxidation converts siloles to (S)-1-(2-naphthyl)ethanol, though enantioselectivity in the oxidation step requires further optimization.

Chiral Pool Synthesis from Naphthalene Derivatives

Chiral pool strategies exploit enantiopure naphthalene precursors, such as (R)-1,2-dihydroxynaphthalene, which undergoes Mitsunobu reaction with ethanol derivatives. While this approach avoids catalysis, limited availability of enantiopure starting materials restricts scalability.

Nuclear Magnetic Resonance (NMR) Spectral Analysis

Nuclear Magnetic Resonance spectroscopy represents the most comprehensive and informative analytical technique for the structural elucidation of (S)-(-)-1-(2-Naphthyl)ethanol. Both proton and carbon-13 NMR provide detailed insights into the molecular structure, stereochemistry, and conformational behavior of this chiral secondary alcohol [1] [2].

Proton Nuclear Magnetic Resonance (1H NMR) Analysis

The 1H NMR spectrum of 1-(2-Naphthyl)ethanol displays characteristic spectral features that unambiguously confirm its structural identity. The methyl group attached to the stereogenic carbon appears as a distinct doublet at 1.55 ppm with a coupling constant of 6.5 Hz, integrating for three protons [1]. This coupling pattern arises from the three-bond coupling interaction with the adjacent methine proton.

The stereogenic carbon proton (CH) manifests as a quartet at 5.02 ppm with J = 6.5 Hz, integrating for one proton [1]. This chemical shift position reflects the deshielding effect of both the hydroxyl group and the aromatic naphthyl system. The hydroxyl proton appears as a broad singlet at 2.11 ppm, integrating for one proton, with its chemical shift position being solvent-dependent and subject to exchange phenomena [1].

The aromatic region of the spectrum, spanning 7.43-7.82 ppm, displays the characteristic complex multipicity patterns associated with the substituted naphthalene ring system. Multiple overlapping multiplets are observed at 7.43-7.48 ppm (3H) and 7.79-7.82 ppm (4H), representing the various aromatic protons of the 2-naphthyl substituent [1]. The downfield chemical shifts reflect the extended π-electron system of the naphthalene aromatic framework.

Table 1: 1H NMR Spectral Data for 1-(2-Naphthyl)ethanol

| Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) | Integration | Assignment |

|---|---|---|---|---|

| 1.55 | d | 6.5 | 3H | CH₃ |

| 2.11 | br | - | 1H | OH |

| 5.02 | q | 6.5 | 1H | CH |

| 7.43-7.48 | m | - | 3H | Aromatic H |

| 7.79-7.82 | m | - | 4H | Aromatic H |

Carbon-13 Nuclear Magnetic Resonance (13C NMR) Analysis

The 13C NMR spectrum provides detailed information about the carbon framework of the molecule. The methyl carbon resonates at 25.1 ppm, while the stereogenic carbon bearing the hydroxyl group appears at 70.5 ppm [1]. This downfield shift is characteristic of carbons directly bonded to electronegative oxygen atoms.

The aromatic carbon region displays multiple resonances between 123.75 and 143.1 ppm, corresponding to the various carbon environments within the naphthalene ring system [1]. The quaternary aromatic carbons typically appear at different chemical shifts compared to the CH carbons, reflecting the varying electronic environments within the fused ring system.

Table 2: 13C NMR Spectral Data for 1-(2-Naphthyl)ethanol

| Chemical Shift (ppm) | Assignment |

|---|---|

| 25.1 | CH₃ |

| 70.5 | CH |

| 123.75, 123.78 | Aromatic C |

| 125.8, 126.1 | Aromatic C |

| 127.6, 127.9, 128.3 | Aromatic C |

| 132.9, 133.3 | Aromatic C |

| 143.1 | Aromatic C |

Stereochemical Analysis through NMR

The (S)-(-)-1-(2-Naphthyl)ethanol enantiomer exhibits specific optical rotation values of [α]D²⁰ = -38° (c=1, MeOH) [3], which can be correlated with NMR anisotropy effects for absolute configurational assignment [2] [4]. Advanced NMR techniques, including the use of chiral derivatizing agents, have been employed to determine the absolute configuration of this compound through comparison of chemical shift differences in diastereomeric derivatives [4] [5].

X-ray Crystallographic Studies

X-ray crystallographic analysis provides the most definitive structural information for (S)-(-)-1-(2-Naphthyl)ethanol, offering precise three-dimensional molecular geometry, intermolecular interactions, and crystal packing arrangements. While specific crystallographic data for the (S)-(-) enantiomer remains limited in the literature, comprehensive studies have been conducted on related naphthyl ethanol compounds that provide valuable structural insights [6] [7].

Crystal System and Unit Cell Parameters

Crystallographic studies of 2-(Naphthalen-1-yl)ethanol, a closely related structural analog, reveal important crystallographic parameters that can be extrapolated to understand the behavior of (S)-(-)-1-(2-Naphthyl)ethanol [6] [7]. The compound crystallizes in the orthorhombic crystal system with space group Pca2₁, featuring unit cell dimensions of a = 9.8022(6) Å, b = 14.9047(9) Å, and c = 12.6430(7) Å [6] [7].

The unit cell volume of 1847.13(19) ų accommodates eight molecules (Z = 8), resulting in a calculated density of 1.239 Mg m⁻³ [6] [7]. These crystallographic parameters indicate efficient molecular packing within the crystal lattice, which is facilitated by intermolecular hydrogen bonding interactions.

Table 3: Crystallographic Data for Related Naphthyl Ethanol Compounds

| Parameter | 2-(Naphthalen-1-yl)ethanol | (S)-(-)-1-(2-Naphthyl)ethanol* |

|---|---|---|

| Crystal System | Orthorhombic | - |

| Space Group | Pca2₁ | - |

| Temperature (K) | 173 | - |

| Unit Cell a (Å) | 9.8022(6) | - |

| Unit Cell b (Å) | 14.9047(9) | - |

| Unit Cell c (Å) | 12.6430(7) | - |

| Volume (ų) | 1847.13(19) | - |

| Z | 8 | - |

| Density (g/cm³) | 1.239 | 1.113 |

| R-factor | 0.028 | - |

*Density from alternative sources [3]

Molecular Conformation and Geometry

Crystallographic analysis reveals that naphthyl ethanol compounds exhibit multiple conformational states within the crystal structure [6] [7]. Two distinct molecules, designated A and B, are present in the asymmetric unit, displaying different conformations of the ethanol side chain. One conformation adopts a gauche arrangement with a torsion angle of 59.58(17)°, while the other exhibits an anti conformation with a torsion angle of 176.20(13)° [6] [7].

The naphthalene ring systems in both conformations maintain near-planarity, with standard bond lengths and angles consistent with aromatic character [6] [7]. The presence of multiple conformations in the solid state provides insights into the conformational flexibility of the ethanol side chain and its influence on intermolecular interactions.

Intermolecular Interactions and Crystal Packing

The crystal structure is stabilized by extensive hydrogen bonding networks involving the hydroxyl groups [6] [7]. Chains of alternating A and B molecules are linked through O—H⋯O hydrogen bonds, generating infinite chains within the crystal lattice [6] [7]. This hydrogen bonding pattern contributes significantly to the overall crystal stability and influences the melting point characteristics of the compound.

The crystal packing analysis reveals that molecules are arranged in a manner that maximizes favorable intermolecular interactions while minimizing steric repulsions. The naphthalene aromatic systems participate in π-π stacking interactions, contributing additional stabilization to the crystal structure [6] [7].

Mass Spectrometric Profiling

Mass spectrometry provides crucial information regarding the molecular weight, fragmentation patterns, and structural characteristics of (S)-(-)-1-(2-Naphthyl)ethanol. Electron ionization mass spectrometry has been extensively employed to characterize this compound and related naphthyl alcohols [8] [9].

Molecular Ion and Base Peak Analysis

The electron ionization mass spectrum of 1-(2-Naphthyl)ethanol displays a molecular ion peak at m/z 172, corresponding to the molecular formula C₁₂H₁₂O [8]. The molecular ion peak exhibits moderate intensity (approximately 35% relative abundance), which is characteristic of aromatic alcohols that undergo facile fragmentation under electron ionization conditions [8].

The base peak appears at m/z 129 (100% relative intensity), corresponding to the loss of the ethanol side chain (C₂H₃O, 43 mass units) from the molecular ion [8]. This fragmentation pathway involves α-cleavage adjacent to the aromatic ring, forming a stable tropylium-type ion derived from the naphthalene system.

Table 4: Mass Spectrometric Fragmentation Data for 1-(2-Naphthyl)ethanol

| m/z | Relative Intensity (%) | Fragment Ion | Loss from Molecular Ion |

|---|---|---|---|

| 172 | 35 | M⁺- | - |

| 157 | 9 | [M-CH₃]⁺ | CH₃ (15) |

| 129 | 100 | [C₁₀H₉]⁺ | C₂H₃O (43) |

| 128 | 48 | [C₁₀H₈]⁺ | C₂H₄O (44) |

| 127 | 17 | [C₁₀H₇]⁺ | C₂H₅O (45) |

Characteristic Fragmentation Pathways

The fragmentation pattern of 1-(2-Naphthyl)ethanol follows predictable pathways based on the stability of the resulting ionic species [8] [9]. The predominant fragmentation involves benzylic cleavage, leading to the formation of naphthyl-containing cations. The loss of methyl radical from the molecular ion (m/z 157) occurs with lower probability, reflecting the relative stability of the intact molecular framework.

Secondary fragmentation processes result in the formation of various naphthyl-derived ions at m/z 128 and 127, corresponding to successive hydrogen losses from the base peak ion [8]. These fragmentation patterns are consistent with the aromatic stabilization provided by the extended π-electron system of the naphthalene moiety.

Stereochemical Considerations in Mass Spectrometry

While conventional electron ionization mass spectrometry cannot differentiate between enantiomers of (S)-(-)-1-(2-Naphthyl)ethanol, specialized techniques such as chiral gas chromatography coupled with mass spectrometry have been employed for enantiomeric analysis [10] [11]. These approaches utilize chiral stationary phases to achieve chromatographic separation of enantiomers prior to mass spectrometric detection.